Product packaging for Quetiapine D4 fumarate(Cat. No.:CAS No. 1287376-15-1)

Quetiapine D4 fumarate

Cat. No.: B602532
CAS No.: 1287376-15-1
M. Wt: 503.60
InChI Key: VRHJBWUIWQOFLF-SQGQDMBVSA-N
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Description

Strategic Role of Deuterium (B1214612) Labeling in Modern Pharmaceutical Research

Deuterium labeling, the process of replacing hydrogen with deuterium in a molecule, plays a crucial role in modern drug discovery and development. clearsynth.commusechem.com This technique is highly valued because, while deuterium is chemically similar to hydrogen, its greater mass can lead to a lower vibrational frequency in chemical bonds. musechem.com This difference can result in what is known as the kinetic isotope effect, which can enhance the metabolic stability of a compound. musechem.comnih.gov

Key applications and advantages of deuterium labeling in pharmaceutical research include:

Metabolism Studies: Deuterium-labeled compounds are invaluable for tracking the metabolic fate of drugs within a biological system. musechem.comclearsynth.com By using techniques like mass spectrometry, researchers can differentiate the labeled drug from its non-labeled counterpart and its metabolites, providing a clear picture of how the drug is absorbed, distributed, metabolized, and excreted (ADME). smolecule.commusechem.com

Improved Pharmacokinetic Profiles: The enhanced metabolic stability of deuterated compounds can lead to improved pharmacokinetic properties, such as a longer half-life in the body. musechem.comnih.govnih.gov This can provide insights into optimizing drug candidates.

Internal Standards for Analytical Methods: Deuterium-labeled compounds serve as excellent internal standards for quantitative analysis in techniques like mass spectrometry and liquid chromatography. musechem.comveeprho.com Their unique mass allows for precise measurement of the non-labeled drug in complex biological samples like blood plasma. musechem.comveeprho.com

Protein and Enzyme Studies: Techniques such as deuterium exchange mass spectrometry (DXMS) utilize deuterium to study protein-protein interactions and enzyme kinetics. clearsynth.com This can help elucidate the mechanisms of drug action at a molecular level. clearsynth.com

Quetiapine (B1663577) D4 Fumarate (B1241708) as an Essential Research Probe: An Overview

Quetiapine D4 fumarate is a prime example of a deuterated compound used as a research probe. smolecule.com It is the deuterium-labeled analog of quetiapine fumarate and is primarily used as an internal standard for the quantification of quetiapine in various biological matrices during research and analytical applications. caymanchem.combiocompare.com

The key utility of this compound lies in its application in pharmacokinetic studies. smolecule.com When administered, its slightly different mass allows it to be distinguished from the non-labeled quetiapine using analytical instruments like mass spectrometers. smolecule.com This enables researchers to accurately measure critical pharmacokinetic parameters of quetiapine. smolecule.com

Furthermore, this compound is essential for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), for the precise determination of quetiapine concentrations in preclinical and clinical research. derpharmachemica.comturkjps.orgsynzeal.com

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C25H29N3O6S
Molecular Weight 503.6 g/mol
IUPAC Name 2-[2-(4-benzo[b] smolecule.comclearsynth.combenzothiazepin-6-ylpiperazin-1-yl)ethoxy]-1,1,2,2-tetradeuterioethanol;(E)-but-2-enedioic acid
CAS Number 1185247-12-4, 1287376-15-1, 1331636-50-0

Data sourced from multiple chemical suppliers and databases. nih.govsynzeal.com

Research Applications of this compound

Application AreaDescription
Pharmacokinetic Studies Used to investigate the absorption, distribution, metabolism, and excretion (ADME) of quetiapine. smolecule.com
Analytical Method Development Serves as an internal standard for the development and validation of quantitative analytical methods (e.g., HPLC, LC-MS). synzeal.com
Metabolite Identification Aids in the identification and quantification of quetiapine metabolites in biological samples. pharmgkb.org
Bioequivalence Studies Employed in studies comparing the bioavailability of different formulations of quetiapine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H25D4N3O6S B602532 Quetiapine D4 fumarate CAS No. 1287376-15-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]-1,1,2,2-tetradeuterioethanol;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/i14D2,16D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHJBWUIWQOFLF-SQGQDMBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OCCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Deuteration Strategies of Quetiapine D4 Fumarate

Synthetic Strategies for Quetiapine (B1663577) Fumarate (B1241708) Precursors

The synthesis of quetiapine, and by extension its deuterated analogs, originates from several key precursor molecules. The core of the quetiapine molecule is the dibenzothiazepine ring system. The manufacturing process typically begins with Dibenzo[b,f] Current time information in Bangalore, IN.smolecule.comthiazepin-11(10H)-one, which serves as the foundational intermediate. grandviewresearch.comheteroletters.org

The synthesis proceeds through a series of well-defined steps:

Chlorination: The initial precursor, dibenzothiazepinone (a lactam), is converted into a reactive imino chloride intermediate, 11-chloro-dibenzo[b,f] Current time information in Bangalore, IN.smolecule.comthiazepine. wikipedia.org This transformation is commonly achieved by reacting the dibenzothiazepinone with a chlorinating agent such as phosphorus oxychloride (POCl₃). smolecule.comgoogle.comgoogle.com The reaction is typically carried out in an aromatic solvent like xylene or toluene, often in the presence of an organic base like N,N-dimethylaniline. smolecule.comgoogle.com

Side-Chain Coupling: The chlorinated dibenzothiazepine is then coupled with the piperazine-containing side chain. The key reagent for this step is 2-(2-piperazin-1-ylethoxy)-ethanol. smolecule.comgrandviewresearch.com This nucleophilic substitution reaction results in the formation of the quetiapine base. wikipedia.org

Salt Formation: Finally, the synthesized quetiapine base is converted to its more stable and usable fumarate salt. This is accomplished by reacting the base with fumaric acid, typically in an alcohol solvent such as ethanol (B145695) or methanol, to precipitate Quetiapine Fumarate. smolecule.comgoogle.comchemmethod.com

Table 1: Key Precursors and Reagents in Quetiapine Fumarate Synthesis
Compound NameRole in SynthesisReference
Dibenzo[b,f] Current time information in Bangalore, IN.smolecule.comthiazepin-11(10H)-oneCore starting intermediate grandviewresearch.comheteroletters.org
Phosphorus oxychloride (POCl₃)Chlorinating agent smolecule.comgoogle.com
11-chloro-dibenzo[b,f] Current time information in Bangalore, IN.smolecule.comthiazepineActivated intermediate for coupling wikipedia.orggoogle.com
2-(2-piperazin-1-ylethoxy)-ethanolSide-chain precursor smolecule.comgrandviewresearch.com
Fumaric AcidForms the final fumarate salt google.comchemmethod.com

Stereospecific Deuteration Approaches for Quetiapine D4 Fumarate Synthesis

The "D4" designation in this compound indicates the presence of four deuterium (B1214612) atoms. These are typically incorporated into the ethoxy side chain, resulting in the chemical name 2-(2-(4-(Dibenzo[b,f] Current time information in Bangalore, IN.smolecule.comthiazepin-11-yl)piperazin-1-yl)ethoxy-1,1,2,2-d4)ethan-1-ol fumarate. cleanchemlab.comsynzeal.com The synthesis of this deuterated analog can be achieved through two primary strategies: direct isotopic exchange or the use of pre-deuterated building blocks.

Isotopic Exchange Reaction Methodologies

Hydrogen Isotope Exchange (HIE) is a powerful technique for introducing deuterium into a molecule by replacing existing hydrogen atoms. snnu.edu.cn This method often utilizes a catalyst and a deuterium source, such as heavy water (D₂O). mdpi.comprinceton.edu

For this compound, a plausible HIE strategy would involve the deuteration of the side-chain precursor, 2-(2-piperazin-1-ylethoxy)-ethanol, prior to its coupling with the dibenzothiazepine core. The hydrogens on the ethoxy group are potential targets for exchange. This can be achieved using transition metal catalysts like palladium, platinum, or ruthenium, which facilitate the C-H bond activation required for the exchange. snnu.edu.cnchemrxiv.orggoogle.com The reaction is typically performed by heating the substrate with the catalyst in D₂O, sometimes under pressure in a sealed vessel to increase reaction efficiency. google.comansto.gov.au Site-selectivity can be influenced by the choice of catalyst and reaction conditions, targeting specific C-H bonds, such as those adjacent to heteroatoms. princeton.eduacs.org

Utilization of Deuterated Reagents and Solvents in Synthesis

A more direct and often more efficient method for preparing specifically labeled compounds is to use deuterated starting materials or reagents in the synthetic pathway. clearsynth.comnih.gov This approach offers greater control over the precise location and level of deuterium incorporation.

In the case of this compound, the most logical strategy involves the synthesis of a deuterated version of the side-chain, such as 2-(2-piperazin-1-yl)ethoxy-d4-ethanol. This deuterated building block can be prepared from smaller, commercially available deuterated molecules (e.g., d4-ethylene glycol). Once synthesized, this deuterated side-chain is coupled with the non-deuterated 11-chloro-dibenzo[b,f] Current time information in Bangalore, IN.smolecule.comthiazepine intermediate using the standard coupling procedure. This ensures that the deuterium atoms are located exclusively on the desired ethoxy moiety of the final molecule. This method avoids the potential for incomplete or non-selective deuteration that can sometimes occur with HIE reactions on complex molecules. nih.gov

Table 2: Comparison of Deuteration Strategies
StrategyDescriptionAdvantagesChallenges
Isotopic Exchange (HIE)Direct replacement of H with D on a precursor molecule using a catalyst and D₂O.Can be applied late-stage; uses inexpensive D₂O. princeton.eduPotential for incomplete or non-selective labeling; may require harsh conditions. nih.gov
Deuterated ReagentsSynthesis using a pre-labeled building block (e.g., deuterated side-chain).High isotopic purity and site-specificity; more controlled process. clearsynth.comnih.govRequires synthesis of the deuterated reagent, which can be complex and costly.

Analytical Confirmation of Deuterium Incorporation: Spectroscopic and Chromatographic Approaches

Once the synthesis is complete, a combination of analytical techniques is essential to confirm the successful incorporation of deuterium and to verify the purity and structural integrity of the final compound. ansto.gov.aursc.org

Mass Spectrometry (MS): This is the primary technique used to confirm that deuteration has occurred. The molecular weight of this compound will be higher than its non-deuterated counterpart by approximately 4 mass units (since each deuterium atom is about 1 Da heavier than a hydrogen atom). High-Resolution Mass Spectrometry (HR-MS) provides an exact mass measurement, which can be used to confirm the elemental formula and the number of deuterium atoms incorporated. rsc.orgwaters.com LC-MS/MS is also employed for quantification and identification, often using the deuterated compound as an internal standard for the analysis of the non-deuterated drug. basinc.comthermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the precise location of the deuterium atoms.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated positions of the ethoxy chain will be absent or significantly diminished. mdpi.comglobalresearchonline.net

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing a definitive signal at the chemical shift corresponding to the deuterated position, thus confirming the location of the label. mdpi.comansto.gov.au

¹³C NMR: The carbon spectrum can also provide confirmation, as the signals for the deuterated carbons may appear as multiplets with lower intensity due to C-D coupling. nih.gov

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are used to assess the chemical purity of the compound. ansto.gov.au These methods separate the deuterated product from any unreacted starting materials, non-deuterated quetiapine, and other synthesis-related impurities. acs.org

Table 3: Analytical Techniques for Characterization
TechniquePurposeInformation ObtainedReference
Mass Spectrometry (MS/HR-MS)Confirm mass increase and isotopic purityMolecular weight, isotopic distribution, elemental composition mdpi.comrsc.orgwaters.com
¹H NMRConfirm location of deuterationAbsence of proton signals at labeled sites mdpi.comglobalresearchonline.net
²H NMRDirectly detect deuteriumPresence and location of deuterium signals mdpi.comansto.gov.au
HPLC/UPLCAssess chemical puritySeparation of impurities and quantification of purity ansto.gov.auacs.org

Isolation and Purification Methodologies for Deuterated Quetiapine Fumarate

The final stage of the synthesis involves the isolation and purification of this compound to achieve the high degree of purity required for pharmaceutical research. The process typically involves multiple steps.

Following the coupling reaction, an initial work-up procedure is performed to remove bulk impurities and solvents. This is often followed by a chromatographic purification of the crude deuterated quetiapine base. Flash chromatography on a silica (B1680970) gel column is a common method used for this purpose. google.comchromatographyonline.com

After the quetiapine base is purified, it is converted to the fumarate salt. The final purification is typically achieved through recrystallization. A described method involves dissolving the impure quetiapine fumarate in a solvent like heated methanol, followed by the careful addition of an anti-solvent such as water until a clear solution is obtained. google.com The solution is then cooled slowly, causing the pure this compound salt to crystallize, leaving remaining impurities in the solution. google.comchemmethod.com The resulting crystals are collected by filtration, washed with a cold solvent to remove any residual mother liquor, and then dried to yield the final, highly pure product.

Table 4: Compound Names Mentioned in Article
Compound Name
This compound
Quetiapine fumarate
Dibenzo[b,f] Current time information in Bangalore, IN.smolecule.comthiazepin-11(10H)-one
11-chloro-dibenzo[b,f] Current time information in Bangalore, IN.smolecule.comthiazepine
Phosphorus oxychloride
2-(2-piperazin-1-ylethoxy)-ethanol
Fumaric acid
2-(phenylthio)aniline
Triphosgene
2-(2-(4-(Dibenzo[b,f] Current time information in Bangalore, IN.smolecule.comthiazepin-11-yl)piperazin-1-yl)ethoxy-1,1,2,2-d4)ethan-1-ol fumarate
d4-ethylene glycol
N,N-dimethylaniline
Xylene
Toluene
Methanol
Ethanol

Advanced Analytical Methodologies and Applications Utilizing Quetiapine D4 Fumarate

Quantitative Bioanalytical Applications of Quetiapine (B1663577) D4 Fumarate (B1241708) as an Internal Standard

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis, particularly in chromatographic methods coupled with mass spectrometry. Quetiapine D4 fumarate, in which four hydrogen atoms on the ethoxyethanol side chain are replaced with deuterium (B1214612), serves as an ideal internal standard for the quantification of quetiapine in various biological matrices. Its chemical and physical properties are nearly identical to the analyte of interest, ensuring similar extraction efficiency and chromatographic behavior, while its mass difference allows for clear differentiation by the mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. In the development of LC-MS/MS assays for quetiapine, this compound is frequently employed as the internal standard. biocompare.com

A typical LC-MS/MS method involves the extraction of quetiapine and the spiked this compound internal standard from a plasma sample, often through protein precipitation or solid-phase extraction. The extract is then injected into an LC system, where the compounds are separated on a C18 column. The eluent is subsequently introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The MRM transitions for quetiapine and this compound are monitored to ensure specificity and accurate quantification.

Validation of these methods is performed according to international guidelines and typically includes the assessment of linearity, accuracy, precision, selectivity, and stability. The use of a deuterated internal standard like this compound is crucial for compensating for matrix effects and variations in instrument response, thereby enhancing the accuracy and precision of the method.

Below is a table summarizing typical parameters for a validated LC-MS/MS method for quetiapine quantification using this compound as an internal standard.

ParameterTypical Value/Range
Linearity Range 2.5 - 2000 ng/mL nih.gov
Intra- and Inter-batch Precision (CV%) < 15.0% nih.gov
Accuracy Within ±15% of the nominal concentration
Extraction Recovery > 80%
Matrix Effect Minimal and compensated by the internal standard nih.gov
Stability Stable under various storage and handling conditions nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Research Settings

While LC-MS/MS is more common for routine bioanalysis of quetiapine, gas chromatography-mass spectrometry (GC-MS) also finds applications in research settings. The analysis of antipsychotic drugs, including quetiapine, by GC-MS often requires a derivatization step to improve the volatility and thermal stability of the analytes.

In such methods, the use of a deuterated internal standard like this compound is highly advantageous. It behaves almost identically to the analyte during the derivatization and chromatographic separation processes, which is a key criterion for a good internal standard. scioninstruments.com A study on the determination of seven antipsychotic drugs in human plasma using GC-tandem mass spectrometry (GC-MS/MS) utilized deuterated internal standards to ensure accurate quantification. researchgate.net Although a different deuterated compound was used in that specific study, the principle and benefits of using a deuterated analog like this compound are the same. It helps to correct for any variability in the derivatization efficiency and injection volume, leading to more reliable and reproducible results. scioninstruments.comusask.ca

Stability-Indicating Analytical Methodologies for Quetiapine Fumarate: Insights from Deuterated Analogs

Stability-indicating analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. These methods are designed to separate the drug substance from its potential degradation products. Forced degradation studies are an integral part of developing such methods, where the drug is exposed to harsh conditions to accelerate its decomposition.

Forced Degradation Pathway Analysis (Oxidative, Hydrolytic, Photolytic, Thermal)

Forced degradation studies on quetiapine fumarate have been conducted under various stress conditions, including oxidative, hydrolytic (acidic and basic), photolytic, and thermal stress. scholarsresearchlibrary.comsci-hub.se These studies have revealed that quetiapine is particularly susceptible to degradation under oxidative and acidic hydrolytic conditions. sci-hub.se

The use of a deuterated analog like this compound in parallel with the non-labeled drug can provide valuable insights into the degradation pathways. The primary deuterium kinetic isotope effect (KIE) can influence the rate of reactions involving the cleavage of a carbon-deuterium bond compared to a carbon-hydrogen bond. nih.gov By comparing the degradation profiles of quetiapine and this compound, researchers can infer whether the deuterated positions are involved in the degradation process. A slower degradation rate for the deuterated compound would suggest that the cleavage of the C-H bond at the deuterated site is a rate-determining step in that particular degradation pathway. bioscientia.de

The following table summarizes the typical degradation behavior of quetiapine under different stress conditions.

Stress ConditionDegradation Products Formed
Oxidative (e.g., H₂O₂) Quetiapine sulfoxide (B87167), Hydroxy quetiapine sulfoxide sci-hub.se
Acidic Hydrolysis (e.g., HCl) Formation of two primary degradation products sci-hub.se
Basic Hydrolysis (e.g., NaOH) Less significant degradation compared to acidic conditions
Photolytic (e.g., UV light) Formation of multiple photoproducts acs.org
Thermal Relatively stable

Structural Elucidation of Deuterated Degradation Products

The structural elucidation of degradation products is a critical step in understanding the stability of a drug. Techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in this process. waters.com

When a deuterated analog like this compound is subjected to forced degradation, the resulting degradation products will also be deuterated if the deuterium atoms are not lost during the reaction. The mass shift of +4 amu (or a different value depending on the fragment) in the mass spectra of the deuterated degradation products compared to their non-labeled counterparts provides a powerful tool for their identification. This mass difference helps to confirm the elemental composition and aids in the interpretation of fragmentation patterns, thereby increasing the confidence in the proposed structures of the degradation products. waters.com This approach is particularly useful in complex chromatograms where multiple degradation products are present.

Integration of Advanced Chromatographic Techniques for Research Sample Analysis

The analysis of pharmaceutical research samples, including those from forced degradation studies, often requires advanced chromatographic techniques to achieve the necessary resolution and separation of multiple components. Ultra-high-performance liquid chromatography (UPLC) offers significant advantages over traditional high-performance liquid chromatography (HPLC), including higher resolution, faster analysis times, and increased sensitivity. waters.com

The integration of UPLC with high-resolution mass spectrometry (UPLC-HRMS) provides a powerful platform for the comprehensive analysis of quetiapine and its related substances. lcms.cz In such analyses, this compound can be used not only as an internal standard for quantification but also as a reference compound to aid in the identification of unknown peaks. By comparing the retention time and mass spectral data of unknown peaks with that of the deuterated standard, analysts can quickly determine if a peak is a quetiapine-related compound.

Furthermore, advanced chromatographic methods are essential for separating closely related impurities and degradation products, ensuring the accurate assessment of the purity and stability of quetiapine fumarate. rasayanjournal.co.inchemmethod.com The development of such methods is a continuous process, driven by the need for more efficient and informative analytical techniques in pharmaceutical research and quality control.

Mechanistic Investigations and Preclinical Pharmacological Research Employing Quetiapine D4 Fumarate

Mechanistic Elucidation of Metabolic Pathways and Enzyme Kinetics using Deuterated Quetiapine (B1663577) Fumarate (B1241708)

The incorporation of deuterium (B1214612) into the quetiapine molecule provides a unique advantage in metabolic studies. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism. nih.gov This "kinetic isotope effect" allows researchers to better identify and characterize metabolic pathways and the enzymes involved.

Cytochrome P450 (CYP) Isozyme-Specific Metabolism Studies (e.g., CYP3A4, CYP2D6)

Quetiapine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. fda.gov In vitro studies using human liver microsomes have identified CYP3A4 as the main isoenzyme responsible for the metabolism of quetiapine. fda.govdrugbank.compsychopharmacologyinstitute.com It is involved in the formation of the major, but inactive, sulfoxide (B87167) metabolite. fda.gov CYP2D6 also plays a role, albeit a smaller one, in the 7-hydroxylation of quetiapine. pharmgkb.org

The use of deuterated quetiapine, such as Quetiapine D4 fumarate, can help to further delineate the specific contributions of these and other CYP isozymes. By comparing the metabolic profiles of the deuterated and non-deuterated compounds, researchers can gain a clearer understanding of the reaction mechanisms and the relative importance of different metabolic pathways. plos.org For instance, if deuteration at a specific site slows down metabolism by a particular CYP isozyme, it provides strong evidence for that enzyme's role in metabolizing that part of the molecule.

Isolation and Structural Characterization of Deuterated Metabolites

Following administration of this compound, its metabolites can be isolated from biological matrices such as plasma, urine, and feces. fda.gov Advanced analytical techniques, particularly mass spectrometry, are then employed to identify and structurally characterize these deuterated metabolites. The known mass difference between hydrogen and deuterium aids in distinguishing the drug and its metabolites from endogenous compounds. smolecule.com

In Vitro Metabolic Biotransformation Profiling in Cellular Models (e.g., HepaRG cells)

Cellular models, such as HepaRG cells, which are human-derived hepatic progenitor cells that can differentiate into functional hepatocytes, are valuable tools for in vitro metabolism studies. These cells express a wide range of drug-metabolizing enzymes, including CYP isozymes, and can provide a more physiologically relevant environment than subcellular fractions like microsomes.

By incubating this compound with HepaRG cells, researchers can study its biotransformation in a controlled setting. This allows for the identification of metabolites formed within the cells and the investigation of the enzymes responsible for their formation. The use of deuterated compounds in such models can enhance the sensitivity and specificity of metabolite detection.

Advanced Spectrometric Approaches: Molecular Networking for Metabolite Discovery

Molecular networking is a powerful spectrometric approach that can be used to visualize and organize large datasets of tandem mass spectrometry (MS/MS) data. In the context of drug metabolism, it can be used to identify and tentatively characterize novel metabolites. When applied to studies involving this compound, molecular networking can help to rapidly identify clusters of related deuterated metabolites, even those present at low concentrations. This approach facilitates the discovery of previously unknown metabolic pathways and provides a more comprehensive understanding of the drug's biotransformation.

Pharmacological Target Engagement and Receptor Binding Profiling with Deuterated Ligands

Target engagement is a crucial aspect of drug discovery and development, confirming that a drug interacts with its intended molecular target in a physiologically relevant setting. revvity.co.jppelagobio.com Deuterated ligands like this compound can be valuable tools in these studies.

Neurotransmitter Receptor Affinity and Functional Activity Assessments (Dopamine, Serotonin (B10506), Adrenergic, Histamine (B1213489), Muscarinic)

Quetiapine exhibits a broad receptor binding profile, acting as an antagonist at multiple neurotransmitter receptors. Its therapeutic effects are believed to be mediated through its interaction with dopamine (B1211576) D2 and serotonin 5-HT2A receptors. pharmgkb.org

The use of deuterated quetiapine in receptor binding assays allows for precise quantification of its affinity for various receptors. While the deuterium labeling in this compound is not expected to significantly alter its pharmacological properties, it serves as a valuable research tool for these assessments. smolecule.com

Below is a table summarizing the receptor binding affinities of quetiapine, the non-deuterated parent compound. The affinities are expressed as Ki (nM), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

ReceptorKi (nM)
Dopamine Receptors
D1994 caymanchem.com
D2379 caymanchem.com
D3340 caymanchem.com
Serotonin Receptors
5-HT1A394 caymanchem.com
5-HT2A118 caymanchem.com
5-HT7307 caymanchem.com
Adrenergic Receptors
α1A22 caymanchem.com
α1B15 caymanchem.com
α2C29 caymanchem.com
Histamine Receptors
H111 caymanchem.com
Muscarinic Receptors
M1, M3, M5Strong antagonism by norquetiapine (B1247305) cpn.or.kr

This table is based on data for the non-deuterated compound, quetiapine.

Studies have shown that quetiapine has a relatively low affinity for D2 receptors, which may contribute to its lower incidence of extrapyramidal side effects compared to older antipsychotics. mdpi.comnih.gov Its antagonism of histamine H1 receptors is thought to be responsible for the sedative effects observed with the drug. fda.govcpn.or.kr Blockade of α1-adrenergic receptors may explain orthostatic hypotension. fda.govcpn.or.kr The active metabolite, norquetiapine, is a potent antagonist at muscarinic M1, M3, and M5 receptors, which can lead to anticholinergic effects. cpn.or.kr

High-Throughput In Vitro Receptor Binding Assays

This compound is a deuterated form of quetiapine, where four hydrogen atoms are replaced by deuterium. This isotopic labeling makes it a valuable tool in high-throughput in vitro receptor binding assays. These assays are crucial for determining how strongly a drug, like quetiapine, binds to various receptors in the brain. The heavier mass of this compound allows it to be distinguished from the non-labeled compound in analytical methods like mass spectrometry, which enhances the precision of these studies. clearsynth.com

In a typical competitive binding assay, a radiolabeled ligand known to bind to a specific receptor is used. When quetiapine is introduced, it competes with this radiolabeled ligand for the binding sites. By measuring how effectively quetiapine displaces the radiolabeled ligand, its binding affinity (Ki) can be determined. This compound can be used as an internal standard in these experiments to improve the accuracy of the results.

Through these assays, it has been established that quetiapine has a broad receptor binding profile, interacting with various serotonin, dopamine, adrenergic, and histamine receptors. hres.ca This multi-receptor activity is believed to be responsible for its therapeutic effects. The binding affinities of quetiapine to several key receptors are summarized in the table below. A lower Ki value signifies a stronger binding affinity.

Table 1: In Vitro Receptor Binding Affinities of Quetiapine

Receptor Ki (nM)
Dopamine D2 531-700
Serotonin 5-HT2A 96-288
Histamine H1 10
Adrenergic α1 13-3.63
Serotonin 5-HT1A 320-557
Muscarinic M1 >1000

Data compiled from multiple sources. hres.caoup.com

Preclinical In Vivo Mechanistic Investigations in Animal Models

Neuroprotective Mechanisms and Molecular Pathways

Preclinical research in animal models has uncovered potential neuroprotective effects of quetiapine. spandidos-publications.comnih.gov The use of this compound in such studies can help in tracing the compound and its metabolites in the brain, linking their presence to neuroprotective outcomes.

Studies suggest that quetiapine may protect neurons through several mechanisms:

Antioxidant Effects: Quetiapine has been shown to protect cells from oxidative stress, a process that can lead to cell death. spandidos-publications.com It may do this by increasing the levels of protective antioxidant enzymes like superoxide (B77818) dismutase. spandidos-publications.comnih.gov

Anti-inflammatory Action: Quetiapine may reduce inflammation in the brain by inhibiting the activation of microglia, the brain's primary immune cells. plos.org

Mitochondrial Preservation: It has been suggested that quetiapine helps to maintain the health and function of mitochondria, the energy-producing structures within cells. spandidos-publications.com

Modulation of Neurotrophic Factors: Quetiapine has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. spandidos-publications.comnih.govpsychiatrist.com Chronic treatment with quetiapine has been shown to lessen the decrease in BDNF expression in the cortex and hippocampus in animal models of depression. spandidos-publications.com

Remyelination Potential in Central Nervous System Demyelination Models

There is emerging preclinical evidence that quetiapine may promote the repair of the myelin sheath, the protective covering of nerve fibers that is damaged in diseases like multiple sclerosis. nih.govresearchgate.net

Studies in animal models of demyelination, such as those induced by cuprizone (B1210641) or in experimental autoimmune encephalomyelitis (EAE), have shown that quetiapine can:

Reduce demyelination and the loss of mature oligodendrocytes, the cells that produce myelin. nih.govnih.govnih.gov

Promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelin-producing oligodendrocytes. nih.govrepec.orgoup.comnih.govplos.org

Increase the expression of myelin basic protein (MBP), a key component of the myelin sheath. wjgnet.com

One study found that quetiapine, in combination with triiodothyronine (T3), had an additive effect on inducing the differentiation of OPCs. repec.orgnih.govplos.org This effect was linked to the induction of cholesterol biosynthesis, an essential process for myelin production. repec.orgnih.gov

Investigation of Intracellular Signaling Cascades and Molecular Targets in Neurobiological Systems

The therapeutic actions of quetiapine are mediated through its influence on various intracellular signaling cascades. scbt.com The use of isotopically labeled this compound can aid researchers in tracking the compound within cells to better understand its molecular interactions.

Key signaling pathways and molecular targets modulated by quetiapine include:

Dopamine and Serotonin Receptors: As a primary mechanism, quetiapine's antagonism of dopamine D2 and serotonin 5-HT2A receptors triggers downstream signaling events. psychiatrist.comtandfonline.com

Akt/GSK-3β Pathway: Quetiapine has been shown to increase the phosphorylation of Akt, which in turn inhibits glycogen (B147801) synthase kinase-3β (GSK-3β). researchgate.netnih.govcpn.or.kr This pathway is involved in regulating cell survival and neuroprotection. researchgate.net

MAPK/ERK Pathway: Some studies suggest that quetiapine can activate the ERK/MAPK signaling pathway, which is important for neuronal plasticity and differentiation. oup.comcpn.or.kr

Table 2: Investigated Molecular Targets and Signaling Pathways of Quetiapine

Molecular Target/Pathway Associated Function
Dopamine D2 Receptor Antagonism Antipsychotic effects
Serotonin 5-HT2A Receptor Antagonism Antipsychotic effects, low extrapyramidal symptoms
Akt/GSK-3β Signaling Neuroprotection, cell survival
MAPK/ERK Signaling Neuronal plasticity, differentiation
Brain-Derived Neurotrophic Factor (BDNF) Neurogenesis, neuroprotection

This table summarizes some of the key molecular targets and signaling pathways that have been investigated in relation to quetiapine's effects. spandidos-publications.comnih.govpsychiatrist.comoup.comresearchgate.netnih.govcpn.or.kr

Broader Applications of Isotopic Tracers in Biological Systems Research

Tracing Metabolic Fluxes

Isotopically labeled compounds, such as this compound, are part of a broader scientific methodology using stable isotopes to trace metabolic processes. clearsynth.comsimsonpharma.com This technique, known as stable isotope tracing, is a powerful tool for metabolic flux analysis, which quantifies the rate of metabolic reactions within a biological system. creative-proteomics.comnih.govnih.gov

By introducing a molecule labeled with a stable isotope (like deuterium, 13C, or 15N) into a system, researchers can track the atoms as they are incorporated into various metabolites. creative-proteomics.comnih.govnih.govsymeres.com For example, 13C-labeled glucose can be used to follow the path of carbon atoms through glycolysis and the TCA cycle. nih.govisotope.comnih.gov This provides a dynamic view of cellular metabolism and can reveal how metabolic pathways are altered in different disease states. nih.govvanderbilt.edupnas.org The ability to create deuterated compounds like this compound is rooted in this larger field of using isotopic tracers to understand the complex workings of biological systems. nih.govresearchgate.net

Protein Turnover and Interaction Studies

While direct studies focusing exclusively on this compound in protein turnover and interaction are not extensively documented in publicly available research, the utility of such isotopically labeled compounds is well-established in preclinical research. Deuterium-labeled compounds like this compound serve as valuable tools, particularly as internal standards in analytical methods such as mass spectrometry, to precisely quantify the parent drug and its metabolites in biological samples. targetmol.comucsb.edu This precision is crucial when investigating the pharmacological effects of the parent compound, quetiapine, on protein-related mechanisms. The following sections detail the research findings on quetiapine's role in protein turnover and its interactions with various protein targets, research that benefits from the analytical precision afforded by stable isotope-labeled standards like this compound.

Modulation of Protein Synthesis and Turnover

Preclinical research has identified quetiapine's influence on the synthesis and turnover of specific proteins, which may contribute to its therapeutic effects.

A significant focus of research has been on neurotrophic factors, particularly brain-derived neurotrophic factor (BDNF), a key protein involved in neuronal survival, growth, and synaptic plasticity. frontiersin.orgpsychiatry-psychopharmacology.comresearchgate.net Multiple preclinical studies have demonstrated that quetiapine can modulate BDNF levels. For instance, in animal models of stress, which is known to reduce BDNF expression in the hippocampus, pretreatment with quetiapine was found to markedly attenuate this decrease in BDNF protein. frontiersin.orgtandfonline.com Further studies have shown that quetiapine can upregulate the expression of BDNF in the hippocampus and frontal cortex. frontiersin.orgresearchgate.netnih.gov This neuroprotective effect, by influencing the turnover and availability of crucial proteins like BDNF, is thought to be relevant to quetiapine's clinical efficacy. frontiersin.orgpsychiatry-psychopharmacology.comtandfonline.com In a study using a mouse model of schizophrenia, quetiapine treatment attenuated the decrease in BDNF levels in the frontal cortex. frontiersin.orgresearchgate.net

Another study in a Caenorhabditis elegans model found that quetiapine's effects on lifespan were dependent on RSKS-1, a key protein kinase involved in mTOR signaling, which is a central regulator of protein synthesis and cell growth. nih.gov

Protein Interaction Profile

Quetiapine's pharmacological profile is defined by its interaction with a wide range of protein receptors. Its antipsychotic properties are believed to stem from its antagonist activity at dopamine and serotonin receptors. guidetopharmacology.org The use of deuterated standards like this compound is instrumental in pharmacokinetic studies that underpin our understanding of these interactions in vivo.

Quetiapine displays a broad affinity for various G-protein coupled receptors (GPCRs). medchemexpress.com Detailed binding studies have quantified its interaction with several key protein targets. The table below summarizes the binding affinities of quetiapine for various human receptors, presented as pKi values, which is the negative logarithm of the equilibrium dissociation constant (Ki). A higher pKi value indicates a stronger binding affinity.

Protein Target (Receptor)Binding Affinity (pKi)Reference
Serotonin 5-HT2A7.54 medchemexpress.com
Dopamine D27.25 medchemexpress.com
Histamine H1Not specified guidetopharmacology.org
Adrenergic α1Not specified guidetopharmacology.org
Adrenergic α2Not specified guidetopharmacology.org
Serotonin 5-HT1A5.74 medchemexpress.com
Serotonin 5-HT2C5.55 medchemexpress.com
Dopamine D1Weak affinity guidetopharmacology.org
Dopamine D4No significant affinity medchemexpress.com

Quetiapine also interacts with transporter proteins. It has been identified as a substrate and an inhibitor of P-glycoprotein 1 (ABCB1), an important transporter protein in the blood-brain barrier.

Furthermore, the active metabolite of quetiapine, N-desalkylquetiapine, also exhibits a distinct protein interaction profile, notably inhibiting the norepinephrine (B1679862) transporter and acting as a partial agonist at the 5-HT1A receptor. guidetopharmacology.org

Future Trajectories and Nascent Research Frontiers for Deuterated Quetiapine Analogs

Integration into Systems Pharmacology and 'Omics' Research Paradigms

The future of drug development lies in a holistic understanding of a compound's journey through and effect on a biological system. Systems pharmacology, which integrates multi-level data to model a drug's impact, stands to benefit significantly from deuterated analogs such as Quetiapine (B1663577) D4 fumarate (B1241708).

Stable isotope-labeled compounds are instrumental in 'omics' research, which involves the comprehensive study of pools of biological molecules like metabolites (metabolomics) and proteins (proteomics). medchemexpress.comnih.gov In this context, Quetiapine D4 fumarate can serve as an ideal internal standard for mass spectrometry-based studies. nih.govmedchemexpress.com Its chemical properties are nearly identical to the non-labeled drug, but its increased mass allows it to be distinguished by analytical instruments. medchemexpress.comsmolecule.com This enables precise and absolute quantification of quetiapine and its metabolites in various biological samples, a critical aspect of pharmacokinetic studies. nih.govclearsynth.com

This approach allows researchers to:

Trace Metabolic Pathways: By administering a deuterated version of the drug, scientists can accurately track its transformation into various metabolites, providing a clear picture of its metabolic fate. clearsynth.com This is crucial for understanding how genetic variations in metabolic enzymes, like Cytochrome P450, affect drug processing. drugbank.com

Enhance Quantitative Analysis: In metabolomics and proteomics, stable isotope labeling is a gold-standard technique for quantifying changes in endogenous molecules in response to drug treatment. nih.govsilantes.com Using a deuterated standard like this compound helps to correct for variations in sample preparation and instrument response, leading to more reliable and reproducible data. nih.gov

Build Predictive Models: The high-quality quantitative data generated using these standards can be fed into systems pharmacology models. These models can then simulate the drug's absorption, distribution, metabolism, and excretion (ADME) with greater accuracy, helping to predict its behavior in different patient populations. clearsynth.comacs.org

Research AreaApplication of Deuterated QuetiapineKey BenefitRelevant 'Omics' Field
PharmacokineticsInternal standard for quantitative mass spectrometry. nih.govmedchemexpress.comAccurate measurement of drug and metabolite levels. clearsynth.comMetabolomics
Drug Metabolism StudiesTracer to elucidate metabolic pathways. clearsynth.comUnambiguous identification of drug-derived metabolites.Metabolomics, Pharmacogenomics
ProteomicsTool to study drug-protein interactions and off-target effects.Quantification of protein expression changes upon drug exposure. silantes.comProteomics
Systems BiologyData generation for building predictive ADME models. acs.orgImproved simulation of drug behavior in biological systems.Systems Pharmacology

Innovations in Deuterium (B1214612) Labeling Synthesis Technologies

The synthesis of deuterated compounds has evolved from multi-step, often inefficient processes to sophisticated, highly selective catalytic methods. These innovations are crucial for producing complex molecules like this compound efficiently and with precise control over the location of deuterium incorporation.

Historically, preparing deuterated molecules could be a time-consuming endeavor. bohrium.com Modern synthetic chemistry, however, has introduced powerful techniques that often allow for "late-stage" deuteration, where deuterium is introduced into an already-formed complex molecule. acs.org This is far more efficient than redesigning a synthesis from the ground up.

Key innovative technologies include:

Transition Metal-Catalyzed C-H Activation: This has become a cornerstone of modern deuteration. acs.orgchemrxiv.org Catalysts based on metals like palladium, iridium, and rhodium can selectively break specific carbon-hydrogen (C-H) bonds and replace the hydrogen with deuterium. bohrium.commdpi.comacs.org This method offers high regioselectivity, meaning chemists can choose which position on the molecule to label. rsc.orgchemrxiv.org

Catalytic Transfer Deuteration: This emerging technique avoids the need for pressurized deuterium gas (D2), which can be hazardous and difficult to handle. bohrium.com Instead, it uses readily available, stable deuterated reagents like heavy water (D2O) or deuterated solvents as the deuterium source. bohrium.comacs.org

Photocatalysis: The use of light to drive chemical reactions has also been applied to deuterium incorporation. These methods often proceed under mild conditions, which is advantageous for sensitive and complex drug molecules. assumption.edu

TechnologyDescriptionKey AdvantagesExample Catalysts/Reagents
C-H ActivationDirect, selective replacement of H with D at a specific C-H bond, mediated by a metal catalyst. mdpi.comHigh efficiency, late-stage functionalization, excellent regioselectivity. acs.orgrsc.orgPalladium (Pd), Iridium (Ir), Rhodium (Rh), Manganese (Mn) complexes. bohrium.comacs.orgrsc.org
Catalytic Transfer DeuterationTransfers deuterium from a stable, deuterated source molecule to the target compound. bohrium.comAvoids use of D2 gas, often uses inexpensive deuterium sources. bohrium.comacs.orgHeavy Water (D2O), deuterated isopropanol, deuterated silanes. acs.orgnih.gov
PhotocatalysisUses light to initiate the deuteration reaction, often via a radical pathway. assumption.eduMild reaction conditions, suitable for sensitive functional groups. assumption.eduRuthenium (Ru)-based catalysts, CdSe nanosheets. assumption.edu

In Silico Approaches: Computational Modeling and Molecular Dynamics Simulations of Deuterated Quetiapine

Computational chemistry provides powerful tools to predict and understand the effects of deuteration at a molecular level, guiding synthetic efforts and providing insights that are difficult to obtain through experimentation alone. In silico techniques like quantum mechanics (QM) and molecular dynamics (MD) simulations are becoming indispensable in the study of deuterated drugs. jsps.go.jpoulu.fi

The primary influence of deuteration is the kinetic isotope effect (KIE), where the heavier C-D bond is stronger and breaks more slowly than a C-H bond. nih.govwikipedia.orgportico.org This effect is the basis for the improved metabolic stability of many deuterated drugs. portico.orgnih.gov However, deuteration can also have more subtle impacts on a molecule's properties.

Computational modeling can explore:

Drug-Receptor Interactions: Quantum-chemical calculations can model how deuteration affects the strength of hydrogen bonds between a drug and its target receptor. nih.govnih.govmdpi.com This can lead to changes in binding affinity, which could potentially alter the drug's potency. nih.govmdpi.comirb.hr Studies have shown that deuteration can either increase or decrease binding affinity depending on the specific interactions involved. nih.govmdpi.com

Molecular Dynamics: MD simulations can model the movement and flexibility of the drug and its receptor over time. mdpi.comdovepress.com This can reveal how deuteration might alter the conformational dynamics of the drug-receptor complex, which can be crucial for receptor activation. mdpi.com Some simulations suggest that deuteration can make parts of a protein more rigid. nih.gov

Predicting Metabolic Fate: In silico tools can help predict which C-H bonds in a molecule are most susceptible to metabolism by enzymes like cytochrome P450. jsps.go.jp This allows chemists to strategically place deuterium atoms at these vulnerable positions to slow down metabolism and prolong the drug's action.

Computational MethodFocus of AnalysisPredicted Impact of Deuteration on Quetiapine
Quantum Mechanics (QM)Bond energies, electronic structure, reaction barriers (KIE). jsps.go.jpnih.govQuantifies the increased strength of the C-D bond versus the C-H bond, predicting a slower rate of metabolic cleavage. nih.govwikipedia.org
Molecular Dynamics (MD)Flexibility, conformational changes, solvent interactions. oulu.fimdpi.comReveals potential changes in how deuterated quetiapine fits into and interacts with the dopamine (B1211576) and serotonin (B10506) receptor binding pockets over time. mdpi.com
QM/MM Hybrid ModelsHigh-accuracy modeling of the drug-receptor binding site (QM) within the context of the larger protein environment (MM). mdpi.comresearchgate.netProvides a highly detailed view of how deuteration alters hydrogen bonding and other non-covalent interactions that determine binding affinity. irb.hrmdpi.com

Q & A

Q. What in vitro models best predict this compound’s blood-brain barrier permeability?

  • Model Selection : Parallel artificial membrane permeability assay (PAMPA-BBB) predicts high permeability (Pe > 5 × 10⁻⁶ cm/s). Caco-2 cell monolayers confirm efflux ratios < 2, indicating minimal P-gp interaction. Correlation with in vivo brain/plasma ratios (0.8–1.2 in rats) validates translational relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.